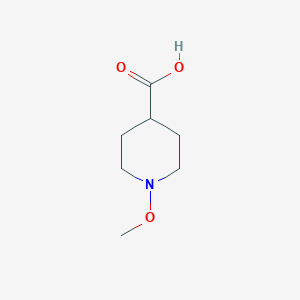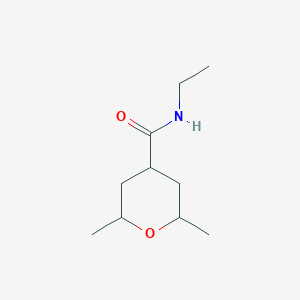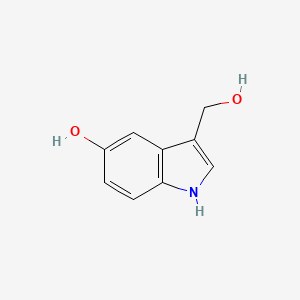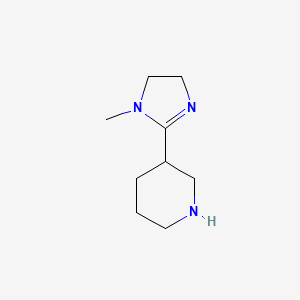
Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate is an organic compound that belongs to the class of amino acids and derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, a hydroxyl group, and a pyridine ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of 4-methylpyridine-3-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ethyl glycinate in the presence of a base such as triethylamine to form the desired product. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a keto derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of amide or ether derivatives.
Applications De Recherche Scientifique
Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-YL)propanoate can be compared with other similar compounds such as:
Ethyl 2-amino-3-hydroxy-3-(4-methylphenyl)propanoate: Similar structure but with a phenyl ring instead of a pyridine ring.
Ethyl 2-amino-3-hydroxy-3-(4-chloropyridin-3-YL)propanoate: Similar structure but with a chlorine substituent on the pyridine ring.
Ethyl 2-amino-3-hydroxy-3-(4-methoxypyridin-3-YL)propanoate: Similar structure but with a methoxy substituent on the pyridine ring.
These comparisons highlight the unique features of this compound, such as the specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H16N2O3 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H16N2O3/c1-3-16-11(15)9(12)10(14)8-6-13-5-4-7(8)2/h4-6,9-10,14H,3,12H2,1-2H3 |
Clé InChI |
VKKCYLYDNCAYRO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C1=C(C=CN=C1)C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(Tert-butoxy)carbonyl]amino}-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13204567.png)






![Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13204604.png)




![tert-Butyl 3,4-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13204637.png)
